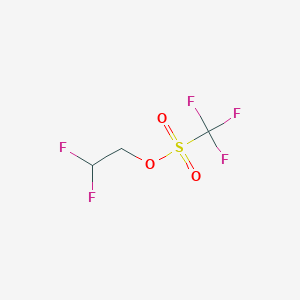

2,2-Difluoroethyl trifluoromethanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

2,2-difluoroethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULBUOBGILEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378880 | |

| Record name | 2,2-Difluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74427-22-8 | |

| Record name | 2,2-Difluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2-Difluoroethyl Trifluoromethanesulfonate

Abstract

This technical guide provides an in-depth exploration of 2,2-difluoroethyl trifluoromethanesulfonate, a versatile reagent increasingly utilized in medicinal chemistry and drug development. The strategic introduction of the 2,2-difluoroethyl moiety into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties. This document details a reliable synthetic protocol, thorough characterization data, critical safety and handling procedures, and highlights its application in the synthesis of high-value compounds such as kinesin spindle protein inhibitors and efflux pump inhibitors. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this fluorinated building block.

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1][2][3] The unique electronic properties of fluorine can modulate a compound's acidity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[1][2] The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, and its presence in numerous FDA-approved drugs underscores the power of this strategy.[4]

2,2-Difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate) has emerged as a key reagent for introducing the bioisosterically important 2,2-difluoroethyl group.[5] This guide provides a comprehensive overview of its synthesis, characterization, and application, emphasizing the practical aspects and scientific rationale behind its use.

Synthesis of 2,2-Difluoroethyl Trifluoromethanesulfonate

The most common and efficient method for the synthesis of 2,2-difluoroethyl trifluoromethanesulfonate involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride.[5] The trifluoromethanesulfonate group is an excellent leaving group, making the product a potent electrophile for subsequent nucleophilic substitution reactions.[5]

Synthetic Workflow

The synthesis is a one-step esterification reaction. The workflow is depicted in the diagram below.

Caption: Synthetic workflow for 2,2-difluoroethyl trifluoromethanesulfonate.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for similar trifluoromethanesulfonate esters and should be performed by trained chemists with appropriate safety precautions.[6][7]

Materials:

-

2,2-Difluoroethanol

-

Trifluoromethanesulfonic anhydride

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Anhydrous pyridine (or other suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 2,2-difluoroethyl trifluoromethanesulfonate as a colorless to light yellow liquid.[5][8]

Characterization

The identity and purity of the synthesized 2,2-difluoroethyl trifluoromethanesulfonate should be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃F₅O₃S | [9][10][11] |

| Molecular Weight | 214.11 g/mol | [5][9][10][11] |

| Appearance | Colorless to light yellow clear liquid | [5][8] |

| Boiling Point | 118-129.5 °C at 760 mmHg | [5][11][12] |

| Density | ~1.615 g/mL | [12][13] |

| Refractive Index (n20/D) | ~1.3300-1.3340 | [12] |

| CAS Number | 74427-22-8 | [9][10][11] |

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet of triplets for the -CH₂- group due to coupling with the adjacent -CHF₂ group and long-range coupling with the fluorine atoms of the triflate group.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals: a triplet for the -CHF₂ group and a singlet for the -OSO₂CF₃ group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbon atoms of the difluoroethyl group and the carbon of the trifluoromethyl group, with splitting patterns due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display strong absorption bands corresponding to the C-F stretching vibrations (around 1100-1400 cm⁻¹) and the S=O stretching of the sulfonate group (around 1420 cm⁻¹ and 1220 cm⁻¹).[14]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (or fragments corresponding to the loss of the triflate group) consistent with the molecular weight of the compound.

Applications in Research and Drug Development

2,2-Difluoroethyl trifluoromethanesulfonate is a valuable reagent for the selective introduction of the 2,2-difluoroethyl group onto heteroatom nucleophiles.[5] This moiety can impart desirable properties to drug candidates, including enhanced metabolic stability and altered lipophilicity.

Key Applications

-

Kinesin Spindle Protein (KSP) Inhibitors: This compound is used as a building block in the synthesis of KSP inhibitors.[5][15][16] These inhibitors have potential applications in cancer therapy, particularly for cancers that are resistant to existing treatments like taxanes.[5][16]

-

MexAB-OprM Efflux Pump Inhibitors: 2,2-Difluoroethyl trifluoromethanesulfonate is employed in the synthesis of inhibitors for the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[5][16] This is a significant strategy to combat multidrug resistance in this pathogenic bacterium.[5]

-

Proteomics Research: It serves as a reagent in proteomics research.[15]

-

Factor Xa Inhibitors: The compound has been applied in the design of novel aminopyrrolidine factor Xa inhibitors.[15]

Safety and Handling

2,2-Difluoroethyl trifluoromethanesulfonate is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood by trained personnel.[17][18][19]

Hazard Identification

-

Flammable liquid and vapor. [8]

-

Harmful if swallowed, in contact with skin, or if inhaled. [5][9]

-

Corrosive. [5]

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles or a face shield.[17][19]

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[17][19]

-

Skin and Body Protection: Wear suitable protective clothing, including a lab coat and, if necessary, an apron and boots.[17][20]

-

Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-certified respirator is recommended.[19]

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][21]

-

Keep the container tightly closed in a cool, dry, and well-ventilated place.[18][21]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8][17]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[18][21]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[18][21]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][21]

Conclusion

2,2-Difluoroethyl trifluoromethanesulfonate is a powerful and versatile reagent for the introduction of the 2,2-difluoroethyl group in organic synthesis. Its growing importance in drug discovery, particularly in the development of novel therapeutics for cancer and infectious diseases, highlights its value to the scientific community. Adherence to strict safety protocols is paramount when handling this compound. This guide provides the essential information for the safe and effective synthesis, characterization, and application of 2,2-difluoroethyl trifluoromethanesulfonate.

Molecular Structure

Caption: Chemical structure of 2,2-difluoroethyl trifluoromethanesulfonate.

References

-

Chem-Supply. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. [Link]

-

Gelest, Inc. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. [Link]

-

PubChem. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]

-

Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]

-

Journal of Pharmaceutical Research and Reports. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]

-

NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

NIH. (2023, May 13). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.

-

ChemBK. (2024, April 9). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

SpectraBase. (n.d.). 2,2-Difluoroethanol - Optional[ATR-IR] - Spectrum. [Link]

- Google Patents. (n.d.).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 [smolecule.com]

- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,2-Difluoroethyl Trifluoromethanesulfonate | 74427-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. CAS 74427-22-8 | 2,2-difluoroethyl trifluoromethanesulfonate - Synblock [synblock.com]

- 12. chembk.com [chembk.com]

- 13. 2,2,2-三氟乙基三氟甲磺酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,2-Difluoroethyl trifluoromethanesulfonate [oakwoodchemical.com]

- 16. 2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE | 74427-22-8 [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

- 19. gelest.com [gelest.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Rise of the Difluoromethyl Group: A Technical Guide to Discovery and Strategic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl group (CF₂H) has emerged as a privileged structural motif in modern medicinal and agricultural chemistry. Its unique stereoelectronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, have made it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of difluoroethylating agents, charting a course from early, often harsh, methodologies to the sophisticated and selective reagents employed today. We will delve into the distinct chemistries of nucleophilic, electrophilic, and radical difluoromethylating agents, elucidating their mechanisms of action and providing field-proven experimental protocols. This guide is intended to serve as a practical resource for researchers seeking to strategically incorporate the difluoromethyl group into their synthetic endeavors.

A Historical Perspective: From Ozone Depleters to Precision Tools

The journey of difluoromethylation began with compounds that were not initially intended for fine chemical synthesis. Chlorodifluoromethane (CHClF₂), commercially known as Freon-22, was one of the earliest molecules recognized to possess the CF₂H moiety and was primarily used as a refrigerant and fire repellent.[1] While its utility as a difluoromethylating agent was explored, the landscape of organofluorine chemistry was irrevocably altered by the 1987 Montreal Protocol.[1] This international treaty, designed to phase out ozone-depleting substances like chlorofluorocarbons (CFCs), catalyzed a paradigm shift in the field. The necessity to move away from reagents like Freon-22 spurred the chemistry community to develop novel, more environmentally benign, and highly selective methods for introducing fluorine-containing groups, including the difluoromethyl group.

This imperative led to an era of innovation, moving from broad-spectrum fluorinating agents to bespoke reagents designed for specific synthetic transformations. The evolution of difluoromethylating agents can be broadly categorized into three major classes based on their reactivity: nucleophilic, electrophilic, and radical. Each class has its own unique history, set of reagents, and strategic applications, which will be explored in the subsequent sections.

Timeline of Key Developments in Difluoromethylation

Caption: Generation of difluorocarbene from the Ruppert-Prakash reagent.

Experimental Protocol: Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent

This protocol, adapted from the work of Kvasha et al., describes the difluoromethylation of imidazoles where the Ruppert-Prakash reagent serves as a difluorocarbene precursor. [2] Materials:

-

Imidazole substrate (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium difluorotriphenylsilicate (TBAT) (as activator)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate and TBAT.

-

Add the anhydrous solvent via syringe.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the Ruppert-Prakash reagent to the stirred solution.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrophilic Difluoromethylating Agents: Taming the Cation

Electrophilic difluoromethylating agents deliver a "CF₂H⁺" synthon and are particularly useful for the difluoromethylation of electron-rich substrates. The development of stable and handleable electrophilic reagents has been a significant achievement in the field.

A prominent class of electrophilic difluoromethylating reagents is the S-(difluoromethyl)diarylsulfonium salts. [3]These reagents are typically crystalline solids and offer good reactivity with a range of nucleophiles.

Radical Difluoromethylation: The Power of the Odd Electron

Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the functionalization of C-H bonds in heterocycles, which are prevalent in pharmaceuticals. [4]This approach relies on the generation of the difluoromethyl radical (•CF₂H), which can then engage in a variety of bond-forming reactions.

The Baran Difluoromethylation Reagent: A Breakthrough in Radical Chemistry

A landmark development in radical difluoromethylation was the introduction of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as the Baran difluoromethylation reagent or DFMS. [5][6]This reagent is an easily handled, air-stable, white powder that serves as an excellent precursor to the •CF₂H radical upon oxidation. [5][6] Mechanism of Radical Difluoromethylation of Heteroarenes using DFMS

Caption: Radical C-H difluoromethylation of heteroarenes using DFMS.

Experimental Protocol: Radical Difluoromethylation of Heterocycles using DFMS

This protocol is adapted from the work of Baran and coworkers for the direct C-H difluoromethylation of nitrogen-containing heterocycles. [7] Materials:

-

Heterocyclic substrate (1.0 equiv)

-

Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (3.0 equiv)

-

Dichloromethane (DCM)

-

Water (deionized)

Procedure:

-

To a reaction vial, add the heterocyclic substrate (0.1 mmol).

-

Add DFMS (59.1 mg, 0.2 mmol).

-

Add DCM (1.0 mL) and deionized water (1.0 mL).

-

To the stirred biphasic mixture, add t-BuOOH (42 µL, 0.3 mmol).

-

Seal the vial and stir vigorously at room temperature for the specified time (typically 12-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Modern Frontiers: Photoredox and Transition Metal Catalysis

The field of difluoromethylation continues to evolve, with photoredox and transition metal catalysis emerging as powerful strategies for achieving previously challenging transformations with high selectivity and functional group tolerance. [8][9][10][11][12][13]

Photoredox-Mediated Difluoromethylation

Visible-light photoredox catalysis has enabled the generation of the difluoromethyl radical under exceptionally mild conditions, allowing for the difluoromethylation of a wide range of substrates, including complex drug molecules. [8][9][10][11][12]Difluoromethyl heteroaryl-sulfones are often employed as radical precursors in these transformations. [8][12]

Copper-Catalyzed Difluoromethylation

Copper-catalyzed cross-coupling reactions have provided a reliable method for the formation of C-CF₂H bonds, particularly with aryl and vinyl halides. [13][14][15][16][17]These methods often utilize a nucleophilic difluoromethyl source, such as TMSCF₂H or a (difluoromethyl)zinc reagent, in the presence of a copper catalyst. [14][15] Experimental Protocol: Copper-Catalyzed Difluoromethylation of Aryl Iodides

This protocol is based on the work of Mikami and coworkers, employing a (difluoromethyl)zinc reagent. [15] Materials:

-

Aryl iodide (1.0 equiv)

-

(DMPU)₂Zn(CF₂H)₂ (2.0 equiv)

-

Copper(I) iodide (CuI) (10 mol %)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (as solvent)

Procedure:

-

In a glovebox, to a reaction vial, add CuI and the aryl iodide.

-

Add a solution of (DMPU)₂Zn(CF₂H)₂ in DMPU.

-

Seal the vial and heat the reaction mixture to 60 °C.

-

Stir for the required duration (e.g., 24 hours).

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Comparative Analysis of Difluoromethylating Agents

The choice of difluoromethylating agent is crucial and depends on the specific substrate, desired regioselectivity, and functional group tolerance. The following table provides a comparative overview of some common reagents.

| Reagent Class | Representative Reagent(s) | Typical Substrates | Advantages | Limitations |

| Nucleophilic | TMSCF₂H, Ruppert-Prakash Reagent (:CF₂) | Aldehydes, ketones, imines, heterocycles | Good for electron-deficient substrates | Requires activation, potential for side reactions |

| Electrophilic | S-(difluoromethyl)diarylsulfonium salts | Electron-rich arenes, phenols, amines | Good for electron-rich substrates, stable reagents | Limited reactivity with electron-deficient systems |

| Radical | DFMS (Zn(SO₂CF₂H)₂) | Heteroarenes, alkenes, alkynes | Excellent for C-H functionalization, mild conditions | Stoichiometric oxidant often required |

| Modern Methods | Photoredox and Cu-catalyzed systems | Aryl/vinyl halides, heteroarenes | High functional group tolerance, mild conditions | May require specific catalysts and ligands |

Conclusion and Future Outlook

The discovery and development of difluoroethylating agents have transformed the landscape of organofluorine chemistry. From the early reliance on environmentally challenging reagents to the current era of precision and selectivity, the journey has been one of remarkable innovation. The advent of nucleophilic, electrophilic, and radical strategies, further enhanced by modern catalytic methods, has provided chemists with a versatile toolbox for the strategic incorporation of the difluoromethyl group. As our understanding of the unique properties of the CF₂H moiety continues to grow, so too will the demand for new and even more efficient difluoromethylation methods. Future research will likely focus on the development of catalytic enantioselective difluoromethylation reactions, the discovery of novel and more atom-economical reagents, and the application of these methods to increasingly complex biological and materials science challenges.

References

-

Kvasha, D. A., et al. (2023). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 88(1), 163-171. [Link]

-

Hartwig, J. F., et al. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(38), 15807-15810. [Link]

-

Kvasha, D. A., et al. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry. [Link]

-

Genicot, C., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Catalysts, 10(3), 275. [Link]

-

Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry. Request PDF. [Link]

-

Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry. Request PDF. [Link]

-

Ngai, M.-Y., et al. (2017). Difluoromethoxylation of (hetero)arenes by photoredox catalysis. Request PDF. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]

-

Hu, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1155-1194. [Link]

-

Meng, Q., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-9. [Link]

-

Togni, A., et al. (2014). Electrophilic Fluorination. Bryn Mawr College. [Link]

-

MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

-

Genicot, C., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C. Semantic Scholar. [Link]

-

Mikami, K., et al. (2014). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 16(15), 3954-3957. [Link]

-

Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863-1866. [Link]

-

Xiao, J.-C., et al. (2021). Introduction of Difluoromethyl Through Radical Pathways. Request PDF. [Link]

-

Cai, A., & Yan, W. (2021). Aryl Radical Activation of C–O Bonds: Copper-Catalyzed Deoxygenative Difluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]

-

Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Hu, J., et al. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. The Journal of Organic Chemistry. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Request PDF. [Link]

-

Cai, A., & Yan, W. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ChemRxiv. [Link]

-

Mikami, K., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(19), 5124-5127. [Link]

-

Pannecoucke, X., et al. (2021). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]

-

Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

-

Mikami, K., et al. (2015). α-Difluoromethylation on sp3 Carbon of Nitriles Using Fluoroform and Ruppert–Prakash Reagent. Organic Letters, 17(18), 4486-4489. [Link]

-

Dilman, A. D., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3458-3461. [Link]

-

Cruz, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. The Pragmatic Engineer. [Link]

-

Chen, Q.-Y., & Wu, S.-W. (2014). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Request PDF. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Liu, G., et al. (2022). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 144(30), 13535-13541. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

-

FuseSchool. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube. [Link]

-

Shen, Q., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965-2978. [Link]

-

Schoenebeck, F., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(1), 162-175. [Link]

-

Langlois, B. R., et al. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baran difluoromethylation reagent - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

reactivity of 2,2-difluoroethyl trifluoromethanesulfonate with common nucleophiles

An In-depth Technical Guide to the Reactivity of 2,2-Difluoroethyl Trifluoromethanesulfonate with Common Nucleophiles

Authored by: A Senior Application Scientist

Abstract

2,2-Difluoroethyl trifluoromethanesulfonate, commonly known as 2,2-difluoroethyl triflate, is a pivotal reagent in modern organic and medicinal chemistry. Its utility lies in its capacity to introduce the valuable 2,2-difluoroethyl moiety (-CH₂CF₂H) into a diverse range of molecular scaffolds. This functional group is a bioisostere for alcohols, thiols, and amides, and is recognized as a lipophilic hydrogen bond donor, capable of enhancing a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This guide provides a comprehensive examination of the reactivity of 2,2-difluoroethyl triflate with common classes of nucleophiles, detailing the underlying mechanisms, experimental considerations, and potential competing pathways.

Core Chemical Principles: Structure and Reactivity

At its core, the reactivity of 2,2-difluoroethyl trifluoromethanesulfonate is dictated by two key structural features:

-

The Trifluoromethanesulfonate (Triflate) Group (-OTf): The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species due to the extensive resonance delocalization of its negative charge and the strong electron-withdrawing nature of the trifluoromethyl group. This makes it an outstanding leaving group, readily departing during nucleophilic attack.[4][5]

-

The Electrophilic Carbon Center: The carbon atom bonded to the triflate group is highly electrophilic and susceptible to attack by nucleophiles. The presence of two fluorine atoms on the adjacent carbon further influences the electronic environment of the molecule.

The primary reaction pathway for this reagent is the bimolecular nucleophilic substitution (SN2) reaction.[6] The triflate group's excellence as a leaving group ensures these reactions often proceed under mild conditions with high efficiency.

Reactions with Heteroatom Nucleophiles

The introduction of the 2,2-difluoroethyl group onto nitrogen, oxygen, and sulfur atoms is a common strategy in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]

N-Nucleophiles (Amines)

The reaction of 2,2-difluoroethyl triflate with primary and secondary amines is a direct and efficient method for the synthesis of N-(2,2-difluoroethyl)amines. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon and displacing the triflate group.

-

Mechanism: SN2 Nucleophilic Substitution.[6]

-

Causality: The high reactivity of the triflate as a leaving group facilitates the reaction. A base, such as a tertiary amine (e.g., triethylamine) or even an excess of the amine nucleophile itself, is typically required to neutralize the triflic acid byproduct.

-

Challenges: A primary consideration when using primary amines is the potential for over-alkylation, where the initially formed secondary amine reacts further with another molecule of the triflate.[3] This can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry and reaction conditions.

Experimental Protocol: N-Difluoroethylation of a Secondary Amine

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-(2,2-difluoroethyl)amine.

O-Nucleophiles (Alcohols and Alkoxides)

The synthesis of 2,2-difluoroethyl ethers is readily achieved through the reaction with alcohols. Due to the lower nucleophilicity of neutral alcohols compared to amines, the alcohol is typically deprotonated first to form a more potent alkoxide nucleophile.

-

Causality: The conversion of the alcohol to its conjugate base, the alkoxide, dramatically increases its nucleophilicity.[7][9] Common bases for this deprotonation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting alkoxide then efficiently displaces the triflate leaving group.

-

Competition: While the primary nature of the electrophile strongly favors the SN2 pathway, the use of strong alkoxide bases introduces the possibility of a competing E2 elimination reaction, although this is generally a minor pathway.[8]

S-Nucleophiles (Thiols and Thiolates)

Thiols are excellent nucleophiles, and their conjugate bases, thiolates, are even more so.[10] They react cleanly with 2,2-difluoroethyl triflate to form 2,2-difluoroethyl thioethers (sulfides).

-

Mechanism: SN2 Nucleophilic Substitution.

-

Causality: Thiolates are generally considered "soft" nucleophiles and are highly effective in SN2 reactions.[11] Compared to alkoxides, thiolates are typically less basic, which significantly reduces the probability of competing E2 elimination reactions.[11] A mild base, such as potassium carbonate or triethylamine, is often sufficient to deprotonate the thiol.

-

Self-Validating System: The high nucleophilicity and lower basicity of the thiolate ensure a clean, high-yielding substitution reaction, making it a reliable and predictable transformation.

Reactions with Carbon Nucleophiles

Forming a C-C bond using 2,2-difluoroethyl triflate allows for the direct incorporation of the difluoroethyl moiety into the carbon skeleton of a molecule. This is typically achieved using stabilized carbanions, such as enolates.

-

Mechanism: SN2 Alkylation of a Carbanion.

-

Causality: Stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds (e.g., malonic esters or β-ketoesters), are generated using a suitable base (e.g., sodium ethoxide, LDA).[12] This nucleophilic carbanion then attacks the electrophilic center of the triflate reagent.

-

Considerations: The reaction of triflates with certain carbanions can sometimes be problematic, potentially leading to complex mixtures if not properly controlled. The choice of base, solvent, and temperature is critical to ensure clean enolate formation and subsequent alkylation.

Visualization of Reaction Pathways

The primary pathways governing the reactivity of 2,2-difluoroethyl triflate are nucleophilic substitution and a potential, though less favored, elimination pathway.

Caption: Generalized SN2 reaction of 2,2-difluoroethyl triflate.

Caption: Competing E2 elimination pathway.

Summary of Reactivity

The choice of nucleophile and reaction conditions dictates the outcome of reactions with 2,2-difluoroethyl triflate. The following table summarizes the expected products and key considerations.

| Nucleophile Class | Nucleophile (Example) | Product Type | Key Considerations |

| N-Nucleophiles | R₂NH (Secondary Amine) | N-(2,2-difluoroethyl)amine | Requires base; potential for over-alkylation with primary amines.[3] |

| O-Nucleophiles | ROH (Alcohol) | 2,2-Difluoroethyl Ether | Requires strong base (e.g., NaH) to form alkoxide; minor E2 competition.[7][8] |

| S-Nucleophiles | RSH (Thiol) | 2,2-Difluoroethyl Thioether | Requires mild base (e.g., K₂CO₃); very clean SN2 reaction.[11] |

| C-Nucleophiles | CH₂(CO₂Et)₂ (Malonate) | C-alkylated product | Requires strong base to form carbanion; conditions must be controlled.[12] |

Synthesis and Safe Handling

2,2-Difluoroethyl triflate is typically synthesized from the corresponding 2,2-difluoroethanol and a triflating agent like trifluoromethanesulfonic anhydride, often in the presence of a non-nucleophilic base.[13]

Safety: 2,2-Difluoroethyl trifluoromethanesulfonate is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and is harmful if inhaled or ingested.[14][15] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

2,2-Difluoroethyl trifluoromethanesulfonate stands as a potent and versatile electrophile for the introduction of the 2,2-difluoroethyl group. Its reactivity is dominated by the SN2 mechanism, driven by the exceptional leaving group ability of the triflate anion. By understanding the nuances of its reactions with various nucleophiles—and by carefully selecting bases, solvents, and temperatures—researchers can effectively minimize competing elimination pathways and achieve high yields of desired products. This makes it an invaluable tool for scientists in drug discovery and development seeking to modulate molecular properties through strategic fluorination.

References

-

Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Trifluoroethylation reactions of secondary amines. Isolated yields.... Retrieved from [Link]

- Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- Das, S., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.

-

ResearchGate. (2003). Synthesis and Reactions of (2,2,2‐Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]

- Das, S., et al. (2024).

-

ResearchGate. (2024). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies.... Retrieved from [Link]

-

ResearchGate. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy | Request PDF. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]

- Stang, P. J., & Hanack, M. (1980). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Accounts of Chemical Research, 13(9), 321-328.

- Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 438-446.

- Ferreira, F., et al. (2019). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. ACS Organic & Inorganic Au, 1(1), 7-19.

-

Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]

-

Brahmanand College Kanpur. (n.d.). Elimination Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

-

Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides. Retrieved from [Link]

- Google Patents. (2011). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

-

KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]

-

PubMed Central (PMC). (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.10: Reactions of Alkoxides. Retrieved from [Link]

- Google Patents. (2013). WO2013010985A1 - Process for preparing 2,2-difluoroethanol.

- Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.

-

Frostburg State University Chemistry Department. (2019). Reactions of thiols. YouTube. Retrieved from [Link]

-

ResearchGate. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

ResearchGate. (2005). ChemInform Abstract: Reaction of 1,1,2-Trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with Amines or Alcohols. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 [smolecule.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,2-Difluoroethyl Trifluoromethanesulfonate | 74427-22-8 | TCI AMERICA [tcichemicals.com]

computational and theoretical studies of 2,2-difluoroethyl trifluoromethanesulfonate

An In-depth Technical Guide to the Computational and Theoretical Studies of 2,2-Difluoroethyl Trifluoromethanesulfonate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and theoretical methodologies used to investigate 2,2-difluoroethyl trifluoromethanesulfonate (DFET). We will explore its structural characteristics, electronic properties, reactivity, and spectroscopic signatures through the lens of modern computational chemistry, offering field-proven insights into the causality behind theoretical choices and their practical implications.

Introduction: The Significance of a Fluorinated Workhorse

2,2-Difluoroethyl trifluoromethanesulfonate, with the molecular formula C₃H₃F₅O₃S, is a colorless to light yellow liquid that has emerged as a critical building block in modern organic synthesis.[1][2] Its value lies in its ability to efficiently introduce the 2,2-difluoroethyl moiety into a wide range of molecules.[1] This functional group is of particular interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms.[3] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3]

DFET has been instrumental in the synthesis of promising therapeutic agents, including kinesin spindle protein (KSP) inhibitors for cancer treatment and MexAB-OprM efflux pump inhibitors to combat multidrug resistance in bacteria like Pseudomonas aeruginosa.[1][4][5] Understanding the fundamental properties of DFET at a molecular level is paramount for optimizing its use and designing next-generation therapeutics. Computational and theoretical studies provide an indispensable toolkit for elucidating the conformational preferences, reactivity patterns, and spectroscopic properties that govern its behavior.

This guide delves into the core computational workflows used to study DFET, validating theoretical models and providing a predictive framework for its application in complex synthetic challenges.

Part 1: Conformational Landscape and Structural Dynamics

The three-dimensional structure and conformational flexibility of a molecule are intrinsic to its reactivity. For DFET, rotation around the C-C and C-O single bonds gives rise to various conformers, each with a distinct energy level. The relative population of these conformers at a given temperature dictates the molecule's overall properties and its preferred mode of reaction.

Causality Behind Conformational Preference: In small fluorinated alkanes, conventional steric hindrance models are often insufficient. Non-covalent interactions, such as hyperconjugation and dipole-dipole repulsion, play a decisive role. For instance, in the related molecule 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti (staggered) conformation due to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[6] A similar analysis is crucial for DFET to understand the orientation of the reactive C-O bond relative to the rest of the molecule.

Experimental Protocol: Conformational Analysis via DFT

This protocol outlines a robust, self-validating workflow for identifying the stable conformers of DFET and calculating their relative energies.

-

Initial Structure Generation: Build an initial 3D structure of 2,2-difluoroethyl trifluoromethanesulfonate using molecular modeling software (e.g., Avogadro, GaussView).

-

Potential Energy Surface (PES) Scan:

-

Objective: To identify all potential energy minima corresponding to stable conformers.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Methodology: Perform a relaxed PES scan by systematically rotating key dihedral angles (e.g., F-C-C-O and C-C-O-S) in discrete steps (e.g., 15°). At each step, the geometry is partially optimized.

-

Level of Theory: A computationally inexpensive level of theory, such as B3LYP with a minimal basis set (e.g., 6-31G(d)), is sufficient for the initial scan.

-

-

Geometry Optimization of Minima:

-

Objective: To find the precise equilibrium geometry for each conformer identified from the PES scan.

-

Methodology: Subject each unique minimum from the scan to a full geometry optimization.

-

Level of Theory (Enhanced): Employ a more accurate functional and basis set for reliable energies. The M06-2X functional is recommended for its robust handling of non-covalent interactions, paired with a triple-zeta basis set like 6-311++G(d,p).[7]

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that each optimized structure is a true energy minimum and to obtain zero-point vibrational energies (ZPVE) for accurate relative energy calculations.

-

Methodology: Perform a frequency calculation at the same level of theory as the final optimization.

-

Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further investigation.

-

-

Energy Analysis: Calculate the relative energies (ΔE) of all confirmed conformers, correcting for ZPVE. The conformer with the lowest total energy is assigned a relative energy of 0.0 kcal/mol.

Caption: Workflow for predicting and validating vibrational spectra.

Data Presentation: Comparison of Vibrational Frequencies

| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) |

| S=O Asymmetric Stretch | 1455 | 1412 | ~1410 |

| S=O Symmetric Stretch | 1240 | 1203 | ~1200 |

| C-F Stretch | 1150 | 1116 | ~1115 |

| C-O Stretch | 1025 | 994 | ~995 |

| (Note: Data are illustrative, based on typical results for triflates.) |

This guide has demonstrated how a multi-faceted computational and theoretical approach provides profound insights into the structure, reactivity, and properties of 2,2-difluoroethyl trifluoromethanesulfonate. By combining conformational analysis, electronic structure theory, and computational spectroscopy, we can build a robust, self-validating model of this key synthetic building block.

The causality is clear: the unique electronic properties of the triflate leaving group and the difluoroethyl moiety, quantifiable through FMO and MEP analysis, drive its synthetic utility. The activation barriers for its reactions can be accurately predicted, allowing for the in silico screening of potential reaction partners. Finally, predicted spectra offer a direct means of validating these theoretical models against empirical data, ensuring their accuracy and reliability.

For researchers in drug development, these computational protocols are not merely academic exercises. They are predictive, field-proven tools that enable the rational design of synthetic routes and the informed development of novel molecular entities with enhanced pharmaceutical properties. The continued application of these methods will undoubtedly accelerate the discovery of next-generation therapeutics built upon the versatile 2,2-difluoroethyl scaffold.

References

- Smolecule. (2023, August 15).

- ChemicalBook. (2025, September 25).

- Oakwood Chemical.

- Sci-Hub.

- Smolecule.

- ResearchGate. (2025, August 5).

- Indian Academy of Sciences. Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking.

- NIH Public Access.

- NIH Public Access. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.

- PubChem.

- YouTube. (2019, July 20).

- MDPI. (2024, March 28).

- PubMed Central. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.

- ResearchGate. (2025, August 6). Trifluoromethanesulfonate (triflate)

Sources

- 1. Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 [smolecule.com]

- 2. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE | 74427-22-8 [chemicalbook.com]

- 5. 2,2-Difluoroethyl trifluoromethanesulfonate [oakwoodchemical.com]

- 6. youtube.com [youtube.com]

- 7. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sci-hub.ru [sci-hub.ru]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Decomposition of 2,2-Difluoroethyl Trifluoromethanesulfonate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2,2-Difluoroethyl trifluoromethanesulfonate, a fluorinated alkylating agent, is a valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique electronic properties, conferred by the presence of fluorine atoms, render it a potent electrophile for the introduction of the 2,2-difluoroethyl moiety. However, this high reactivity also necessitates a thorough understanding of its stability and decomposition pathways to ensure safe handling, optimal reaction conditions, and accurate interpretation of experimental outcomes. This technical guide provides a comprehensive overview of the stability and decomposition of 2,2-difluoroethyl trifluoromethanesulfonate, drawing upon established principles of physical organic chemistry and data from analogous fluorinated compounds. It covers the key aspects of its physicochemical properties, synthesis, hydrolytic and thermal stability, and proposed decomposition mechanisms. Furthermore, this guide offers field-proven insights into its safe handling, storage, and disposal, along with protocols for assessing its stability.

Introduction and Physicochemical Properties

2,2-Difluoroethyl trifluoromethanesulfonate, also known as 2,2-difluoroethyl triflate, is an organic compound with the chemical formula C₃H₃F₅O₃S. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the molecule a powerful alkylating agent. The presence of two fluorine atoms on the ethyl group significantly influences the molecule's reactivity through inductive effects.

This compound serves as a key building block in the synthesis of complex molecules, including inhibitors for kinesin spindle protein, which are being investigated for the treatment of taxane-refractory cancers, and in the development of MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa[1].

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-Difluoroethyl Trifluoromethanesulfonate

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃F₅O₃S | [2] |

| Molecular Weight | 214.11 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 118-120 °C | [3] |

| Density | 1.62 g/cm³ (at 20 °C) | TCI |

| Flash Point | 32 °C | TCI |

| CAS Number | 74427-22-8 | [2] |

Synthesis of 2,2-Difluoroethyl Trifluoromethanesulfonate

The synthesis of 2,2-difluoroethyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine or a hindered amine. A general synthetic scheme is depicted below.

Caption: General synthesis of 2,2-difluoroethyl trifluoromethanesulfonate.

A representative experimental procedure, adapted from the synthesis of a similar compound, is as follows:

Experimental Protocol: Synthesis

-

To a stirred solution of 2,2-difluoroethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise.

-

Maintain the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield the pure 2,2-difluoroethyl trifluoromethanesulfonate.

Stability of 2,2-Difluoroethyl Trifluoromethanesulfonate

Hydrolytic Stability

Effect of Fluorine Substitution:

Research has shown that fluorine substitution on the alcohol portion of an ester significantly accelerates the rate of hydrolysis compared to their non-fluorinated counterparts[4][5]. The strong electron-withdrawing nature of the fluorine atoms in the 2,2-difluoroethyl group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water. This implies that 2,2-difluoroethyl trifluoromethanesulfonate is expected to be more prone to hydrolysis than its non-fluorinated analog, ethyl trifluoromethanesulfonate.

Mechanism of Hydrolysis:

The hydrolysis of esters can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and the alcohol[6].

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the alkoxide leaving group to yield a carboxylate salt and the alcohol[6].

Given the high reactivity of the triflate leaving group, solvolysis (reaction with the solvent) can occur readily, even in the absence of strong acids or bases[7][8]. In protic solvents like water or alcohols, this will lead to the formation of trifluoromethanesulfonic acid and 2,2-difluoroethanol.

Experimental Protocol for Assessing Hydrolytic Stability:

A standardized method, such as a modification of the ASTM D2619 "beverage bottle method," can be employed to evaluate the hydrolytic stability of 2,2-difluoroethyl trifluoromethanesulfonate[9].

-

Preparation: A known amount of 2,2-difluoroethyl trifluoromethanesulfonate is mixed with a specific volume of water (and a copper strip, if metal catalysis is being investigated) in a pressure-resistant glass bottle.

-

Incubation: The sealed bottle is then aged at a constant temperature (e.g., 93 °C) for a defined period, with gentle agitation.

-

Analysis: At various time points, aliquots of the organic and aqueous phases are withdrawn and analyzed. The extent of hydrolysis can be quantified by:

-

Titration: Measuring the increase in the acid number of the organic phase and the total acidity of the aqueous phase.

-

Chromatography (GC or HPLC): Monitoring the decrease in the concentration of the parent ester and the appearance of 2,2-difluoroethanol.

-

Ion Chromatography: Quantifying the formation of trifluoromethanesulfonate anion in the aqueous phase.

-

Caption: Experimental workflow for assessing hydrolytic stability.

Thermal Stability

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2,2-difluoroethyl trifluoromethanesulfonate is not publicly available, its thermal stability can be inferred from studies on related fluorinated compounds and the known chemistry of triflates.

Analogous Compound Decomposition:

Studies on the thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs) and perfluoroalkyl carboxylic acids (PFCAs) suggest that the degradation is initiated by the cleavage of the weakest bond in the molecule, which is typically a C-C or C-O bond rather than the highly stable C-F bond[10][11][12][13]. The resulting radical species can then undergo a cascade of reactions, including radical recombination and elimination, to form a variety of smaller fluorinated and non-fluorinated products.

For 2,2-difluoroethyl trifluoromethanesulfonate, the C-O and S-O bonds in the triflate ester linkage are likely the most thermally labile.

General Considerations for Triflate Stability:

Triflate salts, such as potassium triflate, have been shown to be thermally stable up to high temperatures, with decomposition occurring around 480 °C[14]. However, organic triflates are generally less stable, and their decomposition temperature will be highly dependent on the nature of the organic moiety. The presence of the electron-withdrawing 2,2-difluoroethyl group may influence the thermal stability of the triflate ester.

Experimental Approach for Determining Thermal Stability:

TGA and DSC are the primary techniques for evaluating the thermal stability of a compound.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the onset of decomposition and the temperature ranges of different decomposition steps.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify endothermic events (like melting and boiling) and exothermic events (like decomposition).

Decomposition Pathways

Based on the known reactivity of triflate esters and fluorinated organic compounds, several decomposition pathways can be proposed for 2,2-difluoroethyl trifluoromethanesulfonate.

4.1. Hydrolytic Decomposition

As discussed previously, hydrolysis is a likely decomposition pathway in the presence of water or other protic nucleophiles. The reaction would yield 2,2-difluoroethanol and trifluoromethanesulfonic acid.

Caption: Hydrolytic decomposition of 2,2-difluoroethyl trifluoromethanesulfonate.

4.2. Thermal Decomposition

Under thermal stress, homolytic cleavage of the C-O or S-O bonds is a probable initiation step, leading to the formation of radical intermediates.

-

Pathway A: C-O Bond Cleavage: This would generate a 2,2-difluoroethyl radical and a trifluoromethanesulfonyloxy radical.

-

Pathway B: S-O Bond Cleavage: This would lead to a 2,2-difluoroethoxide radical and a trifluoromethanesulfonyl radical.

These highly reactive radical species would then undergo further reactions, such as hydrogen abstraction, disproportionation, and fragmentation, leading to a complex mixture of products. Eventual complete decomposition would likely produce HF, CO, CO₂, and oxides of sulfur.

Caption: Proposed thermal decomposition pathways of 2,2-difluoroethyl trifluoromethanesulfonate.

Safe Handling, Storage, and Disposal

The high reactivity of 2,2-difluoroethyl trifluoromethanesulfonate necessitates strict adherence to safety protocols.

5.1. Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its corrosive and potentially toxic vapors.

-

Inert Atmosphere: Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Incompatibles: Keep away from water, strong acids, strong bases, and oxidizing agents.

5.2. Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition. Refrigeration is often recommended for long-term storage.

-

Inert Gas: The container should be blanketed with an inert gas.

5.3. Disposal

-

Waste Management: Dispose of waste 2,2-difluoroethyl trifluoromethanesulfonate and contaminated materials as hazardous waste.

-

Professional Service: Engage a licensed professional waste disposal service for its disposal[15]. Do not pour down the drain.

-

Neutralization: Small spills can be cautiously neutralized with a suitable absorbent material and then treated with a basic solution (e.g., sodium carbonate) before disposal, in accordance with local regulations.

Conclusion

2,2-Difluoroethyl trifluoromethanesulfonate is a highly reactive and valuable synthetic tool. Its stability is a key consideration for its effective and safe use. While direct quantitative data on its stability is limited, a comprehensive understanding can be built from the established principles of organic chemistry and studies on analogous fluorinated compounds. The presence of the 2,2-difluoroethyl group is expected to increase its susceptibility to hydrolytic decomposition. Thermally, the molecule's stability is likely limited by the strength of the C-O and S-O bonds of the triflate ester. Adherence to stringent safety protocols for handling, storage, and disposal is paramount to mitigate the risks associated with this reactive compound. Further experimental studies are warranted to precisely quantify its stability and fully elucidate its decomposition pathways under various conditions.

References

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology. (2023, May 17). Retrieved January 13, 2026, from [Link]

-

Effect of fluorine substitution on the rate for ester hydrolysis - SciSpace. (n.d.). Retrieved January 13, 2026, from [Link]

-

Decomposition pathway for model fluorinated ethers on the clean iron surface | Journal of Vacuum Science & Technology A | AIP Publishing. (1992, July 1). Retrieved January 13, 2026, from [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed. (2023, June 13). Retrieved January 13, 2026, from [Link]

-

Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate | Request PDF. (2025, August 6). Retrieved January 13, 2026, from [Link]

-

pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters | Environmental Science & Technology. (2025, June 4). Retrieved January 13, 2026, from [Link]

-

Trifluoromethanesulfonic acid - Szabo-Scandic. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023, May 3). Retrieved January 13, 2026, from [Link]

-

pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters | Environmental Science & Technology. (2025, June 4). Retrieved January 13, 2026, from [Link]

-

Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF. (2025, August 5). Retrieved January 13, 2026, from [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Retrieved January 13, 2026, from [Link]

-

Solvolysis - Grokipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters | Journal of the American Chemical Society. (n.d.). Retrieved January 13, 2026, from [Link]

-

Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate | Journal of the American Chemical Society. (n.d.). Retrieved January 13, 2026, from [Link]

-

Hydrolytic Stability of Synthetic Ester Lubricants - S. Boyde ICI & Unigema Wilton, UK - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC. (n.d.). Retrieved January 13, 2026, from [Link]

-

TG-DTA study on the lanthanoid trifluoromethanesulfonate complexes. (2025, August 5). Retrieved January 13, 2026, from [Link]

-

Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids - AADE Template. (n.d.). Retrieved January 13, 2026, from [Link]

- CN119462437A - A kind of preparation method of trifluoroethyl trifluoromethanesulfonate - Google Patents. (n.d.).

-

Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

-

Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

-

Decomposition of organoelement triflate derivatives. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Retrieved January 13, 2026, from [Link]

-

How to determine the order with respect to ester in the hydrolysis of ester in basic medium? | ResearchGate. (2017, January 19). Retrieved January 13, 2026, from [Link]

-

Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved January 13, 2026, from [Link]

-

Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022, November 14). Retrieved January 13, 2026, from [Link]

-

TGA and DSC traces of the thermal decomposition of 1. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

2,2-Difluoroethyl trifluoromethanesulfonate - Oakwood Chemical. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (2025, August 7). Retrieved January 13, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved January 13, 2026, from [Link]

-

-

analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved January 13, 2026, from [Link]

-

-

Practical Synthesis of Aryl Triflates under Aqueous Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

DSC (a) and TG (b) curves for the thermal decomposition of... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

The Thermal Decomposition of Some Organic Lead Compounds - DTIC. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. 2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE | 74427-22-8 [chemicalbook.com]

- 2. 2,2-Difluoroethyl Trifluoromethanesulfonate | 74427-22-8 | TCI AMERICA [tcichemicals.com]

- 3. 2,2-Difluoroethyl trifluoromethanesulfonate [oakwoodchemical.com]

- 4. Effect of fluorine substitution on the rate for ester hydrolysis: estimation of the hydrolysis rate of perfluoroalkyl esters (2003) | Tadafumi Uchimaru | 4 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]